REACTION_CXSMILES
|
[OH-].[Na+].[C:3]1(CC(=O)C(O)=O)C=CC=CC=1.CI.Cl.[O:18]=[C:19]([CH:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH3:24])[C:20]([OH:22])=[O:21]>C(O)(C)(C)C>[O:18]=[C:19]([C:23]([CH3:3])([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH3:24])[C:20]([OH:22])=[O:21] |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.492 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(C(=O)O)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)O)C(C)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying reagent was separated by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale while oil
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)O)C(C)(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |